Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate
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Overview
Description
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is a chiral compound with significant importance in organic chemistry. This compound is known for its unique stereochemistry and its applications in various chemical reactions and industrial processes. The presence of two phenylmethoxy groups and the chiral centers at the 2 and 3 positions make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate typically involves the esterification of (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols.
Scientific Research Applications
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its reactivity and interaction with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate: This is the enantiomer of the compound and has similar chemical properties but different biological activities.
Diethyl (2R,3R)-2,3-bis(methoxy)butanedioate: This compound lacks the phenyl groups and has different reactivity and applications.
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)succinate: A similar compound with a different backbone structure.
Uniqueness
Diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate is unique due to its specific stereochemistry and the presence of phenylmethoxy groups. These features make it a valuable intermediate in asymmetric synthesis and a useful compound in various research and industrial applications.
Properties
IUPAC Name |
diethyl (2R,3R)-2,3-bis(phenylmethoxy)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-3-25-21(23)19(27-15-17-11-7-5-8-12-17)20(22(24)26-4-2)28-16-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCDJGMBEKCQCA-WOJBJXKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)OCC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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